![molecular formula C32H31N5O6S B2426269 N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide CAS No. 1219336-49-8](/img/structure/B2426269.png)
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide is a useful research compound. Its molecular formula is C32H31N5O6S and its molecular weight is 613.69. The purity is usually 95%.
BenchChem offers high-quality N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
- This compound is synthesized through the interaction of certain dihydronaphthaline with phenyl- and phenethylisothiocyanates, followed by treatment with alkali and halides. These synthesized compounds have demonstrated significant inhibition of brain monoamine oxidase (MAO) activity in vitro, suggesting their potential application in neurological research. Some compounds in this series have also shown moderate therapeutic effects in suppressing tumor growth in mouse models, indicating their possible use in cancer research (Markosyan et al., 2008).
Antimicrobial and Antifungal Activities
- A series of quinazolin-4(3H)-one derivatives, related to the compound , has been synthesized and tested for their antimicrobial activities. These compounds showed potent inhibitory action against various bacterial strains. Additionally, some of these compounds manifested profound antioxidant potential, which could have implications for further research in infectious diseases and oxidative stress-related conditions (Kumar et al., 2011).
Anticancer and Anti-HCV Activities
- Novel derivatives of this compound have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. Some of these derivatives have shown promising results in inhibiting cancer cell lines and HCV NS5B RNA-dependent RNA polymerase activities, suggesting their potential in developing new therapeutic agents (Ş. Küçükgüzel et al., 2013).
Antiviral Activities
- Research on novel quinazolin-4(3H)-one derivatives has shown that they can be synthesized using microwave techniques and possess potential antiviral properties. These compounds were tested against various respiratory and biodefense viruses, including influenza and severe acute respiratory syndrome corona viruses. Their effectiveness in cell culture assays highlights their potential in antiviral research (Selvam et al., 2007).
Green Synthesis and Anticancer Effects
- The green synthesis of certain derivatives of this compound has been explored, with studies demonstrating their potential as chemotherapeutic agents. Molecular docking studies suggest that some synthesized compounds could be developed further for cancer treatment, highlighting the compound's relevance in environmentally friendly synthesis methods and oncology (Laxminarayana et al., 2021).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2-[3-[(4-methoxyphenyl)methylamino]-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N5O6S/c1-3-27(30(39)34-20-10-14-25-26(16-20)43-18-42-25)44-32-36-23-7-5-4-6-22(23)29-35-24(31(40)37(29)32)13-15-28(38)33-17-19-8-11-21(41-2)12-9-19/h4-12,14,16,24,27H,3,13,15,17-18H2,1-2H3,(H,33,38)(H,34,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSZFMSJKPXQDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C5=NC(C(=O)N53)CCC(=O)NCC6=CC=C(C=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

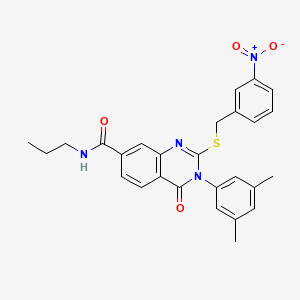
![Ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate](/img/structure/B2426187.png)

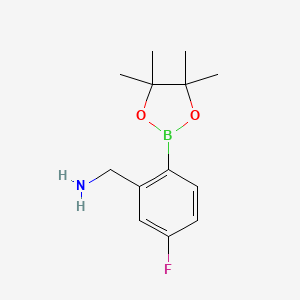

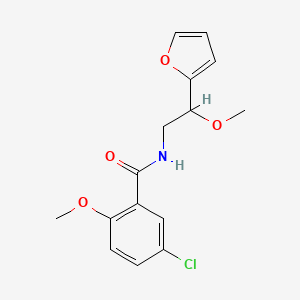
![1-(4-tert-butylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2426198.png)
![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B2426199.png)
![1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2426201.png)
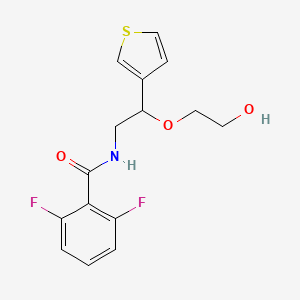
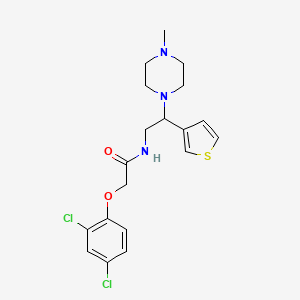
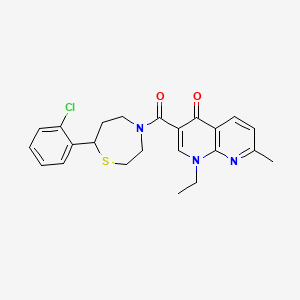
![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2426207.png)
